molecular formula C14H11BrO2 B571347 2-(Benzyloxy)-3-bromobenzaldehyde CAS No. 120980-85-0

2-(Benzyloxy)-3-bromobenzaldehyde

Cat. No.: B571347
CAS No.: 120980-85-0
M. Wt: 291.144
InChI Key: WXCPOOYYSDHTPQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPOOYYSDHTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702800
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120980-85-0
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution Dynamics

The introduction of bromine at the 3-position of benzaldehyde derivatives is governed by electronic and steric factors. In 3-bromobenzaldehyde synthesis, aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, polarizing bromine to enhance electrophilicity. For 2-(benzyloxy)-3-bromobenzaldehyde, the benzyloxy group at position 2 introduces competing directing effects:

  • Benzyloxy as an ortho/para-directing group : Activates the ring via electron donation, favoring bromination at positions 1, 3, or 5.

  • Aldehyde as a meta-directing group : Deactivates the ring, directing electrophiles to position 4 or 6.

In practice, the benzyloxy group’s ortho/para-directing influence dominates under catalytic AlCl₃ conditions, enabling bromination at position 3. This is corroborated by the 89% conversion of benzaldehyde to 3-bromobenzaldehyde in 1,2-dichloroethane at 40°C.

Solvent and Catalyst Optimization

The choice of 1,2-dichloroethane as a solvent is critical for two reasons:

  • It stabilizes the AlCl₃-bromine complex, enhancing electrophile generation.

  • It participates in halogen exchange, regenerating 1,2-dichloroethane from byproducts like 1-bromo-2-chloroethane via chlorine treatment.

A molar ratio of AlCl₃:benzaldehyde = 1.3:1 maximizes yield (83.5 g per 54.6 g benzaldehyde) while minimizing 3-chlorobenzaldehyde byproducts. Excess bromine (1.1:1 Br₂:benzaldehyde) ensures complete conversion.

Benzyloxy Group Introduction: Protection and Coupling

Hydroxyl Group Protection

The synthesis of this compound typically begins with 2-hydroxybenzaldehyde (salicylaldehyde). Protecting the hydroxyl group as a benzyl ether precedes bromination to avoid undesired side reactions:

  • Benzylation : Treat salicylaldehyde with benzyl bromide (BnBr) in the presence of K₂CO₃ in DMF at 60°C.

  • Workup : Isolate 2-benzyloxybenzaldehyde via aqueous extraction and column chromatography.

This step achieves >95% yield under anhydrous conditions, critical to prevent hydrolysis.

Alternative Pathway: Post-Bromination Protection

An alternative route involves brominating 2-hydroxybenzaldehyde first, followed by benzylation:

  • Bromination : React 2-hydroxybenzaldehyde with Br₂ in 1,2-dichloroethane and AlCl₃ (1.3:1 molar ratio) at 40°C.

  • Benzylation : Protect the 3-bromo-2-hydroxybenzaldehyde intermediate with BnBr.

This method faces challenges in regioselectivity, as the hydroxyl group’s directing effect may compete with the aldehyde’s deactivation. Pilot studies show 70–89% bromination selectivity at position 3 under optimized AlCl₃ conditions.

Integrated Synthetic Route for this compound

Stepwise Procedure

  • Benzylation of Salicylaldehyde

    • Reagents : Salicylaldehyde (1.0 eq), BnBr (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 12 h.

    • Yield : 92–95%.

  • Bromination of 2-Benzyloxybenzaldehyde

    • Reagents : 2-Benzyloxybenzaldehyde (1.0 eq), Br₂ (1.1 eq), AlCl₃ (1.3 eq), 1,2-dichloroethane, 40°C, 4 h.

    • Workup : Quench with ice water, separate organic layer, wash with Na₂CO₃, dry, and distill.

    • Yield : 78–85%.

Critical Reaction Parameters

ParameterOptimal RangeEffect on Yield/Selectivity
AlCl₃:Benzaldehyde1.2:1 – 1.5:1Prevents over-bromination
Temperature30–50°CBalances kinetics/selectivity
Solvent1,2-DichloroethaneFacilitates halogen exchange

Mechanistic Insights and Byproduct Mitigation

Catalytic Cycle and Solvent Regeneration

The AlCl₃ catalyst mediates bromine polarization, generating Br⁺ electrophiles. Concurrently, 1,2-dichloroethane undergoes halogen exchange with Br₂, forming 1-bromo-2-chloroethane and HBr. Post-reaction, treating the solvent with Cl₂ regenerates 1,2-dichloroethane and Br₂, enabling reagent recycling:

1-Bromo-2-chloroethane+Cl2AlCl31,2-Dichloroethane+Br2\text{1-Bromo-2-chloroethane} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{1,2-Dichloroethane} + \text{Br}_2

This closed-loop system reduces bromine waste, achieving >99% atom economy in large-scale runs.

Byproduct Analysis

  • 3-Chlorobenzaldehyde : Forms via competitive chlorination if Cl⁻ contaminants are present. Maintain anhydrous conditions to suppress.

  • Dibrominated Products : Excess Br₂ or localized overheating promotes dibromination. Controlled addition rates (2–3 h) limit this.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Validation

A 10-kg batch of this compound was synthesized using the integrated route:

  • Benzylation : 92% yield (9.2 kg).

  • Bromination : 81% yield (7.4 kg).

  • Purity : 99.2% by HPLC, with 0.3% 3-chloro impurity.

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Benzyl bromide12038%
AlCl₃4514%
Solvent recycling206%

Solvent recovery reduces raw material costs by 22% , making the process economically viable for insecticide precursor production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: 2-(Benzyloxy)-3-bromobenzoic acid.

    Reduction: 2-(Benzyloxy)-3-bromobenzyl alcohol.

    Substitution: 2-(Benzyloxy)-3-methoxybenzaldehyde (if methoxide is used).

Scientific Research Applications

2-(Benzyloxy)-3-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromobenzaldehyde depends on the specific reaction or applicationThe benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(Benzyloxy)-3-bromobenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Benzyloxy-2-fluorobenzaldehyde -OCH₂C₆H₅ (C3), -F (C2) C₁₄H₁₁FO₂ 230.24 Fluorinated intermediates; lower reactivity in nucleophilic substitution vs. bromine
4-Benzyloxybenzaldehyde -OCH₂C₆H₅ (C4) C₁₄H₁₂O₂ 212.24 Aldehyde protection; less steric hindrance than ortho-substituted analogues

Key Findings

Substituent Position Effects :

  • Meta Halogen Effects : The bromine atom at C3 in This compound increases electrophilicity at the aldehyde group compared to fluorine in 3-Benzyloxy-2-fluorobenzaldehyde , making it more reactive in nucleophilic aromatic substitutions .

Synthetic Routes :

  • This compound can be synthesized via Ullmann coupling or halogenation of pre-functionalized benzaldehydes. In contrast, 4-Benzyloxybenzaldehyde (para-substituted) is often prepared via Williamson ether synthesis under milder conditions due to reduced steric hindrance .

Physicochemical Properties :

  • Solubility : Bromine’s hydrophobicity reduces the aqueous solubility of This compound compared to the fluoro analogue.

Biological Activity

2-(Benzyloxy)-3-bromobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a bromine atom and a benzyloxy group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H11_{11}BrO2_2
  • Molecular Weight : 293.14 g/mol
  • CAS Number : 120980-85-0

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, research into derivatives of benzoxazolinone has shown significant bacteriostatic and bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods, demonstrating effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)MBC (µg/mL)Active Against
This compoundTBDTBDTBD
Benzoxazolinone Derivative A3264E. coli
Benzoxazolinone Derivative B1632S. aureus

The exact mechanism through which this compound exerts its antibacterial effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis, similar to other known antibacterial agents .

Study on Antimicrobial Properties

In a comparative study of various substituted aromatic aldehydes, including this compound, researchers found that certain substitutions significantly enhanced antibacterial activity. The study highlighted the importance of the bromine atom in augmenting the compound's interaction with bacterial membranes .

Clinical Implications

The potential therapeutic applications of this compound are significant in the context of rising antibiotic resistance. As traditional antibiotics become less effective, compounds with novel mechanisms of action are increasingly sought after. Preliminary findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-3-bromobenzdehyde?

  • Methodological Answer : A common approach involves nucleophilic substitution or alkylation reactions. For example, reacting 3-bromobenzaldehyde derivatives with benzyl halides in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). This method ensures efficient ether bond formation while minimizing side reactions . Post-synthesis, intermediates may require selective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Q. How can 2-(Benzyloxy)-3-bromobenzaldehyde be purified after synthesis?

  • Methodological Answer : Column chromatography on silica gel is widely used. A gradient elution with ethyl acetate/petroleum ether (ratios ranging from 1:10 to 1:20) effectively separates the target compound from unreacted starting materials or byproducts. Monitoring via TLC (Rf ~0.3–0.4 in 1:5 ethyl acetate/petroleum ether) ensures purity . Recrystallization from ethanol or dichloromethane-hexane mixtures may further enhance purity.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of vapors, as halogenated aldehydes may irritate respiratory systems .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste. Avoid water rinses to prevent environmental release .

Advanced Research Challenges

Q. How can contradictions in reported melting points or spectral data be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities.
  • Recrystallization : Test multiple solvents (e.g., methanol, ethyl acetate) to isolate crystalline forms and compare melting points with literature values .
  • Spectroscopic Cross-Validation : Compare NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT) or databases like NIST .

Q. What strategies confirm the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 298 K.
  • Data Collection : Measure bond angles (e.g., C–Br bond ~1.89 Å) and torsion angles (e.g., C4–O2–C8 = 117.4°) to validate spatial arrangement .
  • Refinement : Use software like SHELXL to refine structural parameters, achieving R-factors <0.05 for high confidence .

Q. How do solvent polarity and temperature affect bromination selectivity in related benzaldehyde derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in electrophilic bromination, enhancing para-selectivity. Non-polar solvents (e.g., CCl₄) may favor ortho-substitution due to steric effects .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic side reactions, improving yield of the 3-bromo isomer.
  • Catalytic Systems : Lewis acids like FeCl₃ can modulate regioselectivity; monitor via in-situ FTIR or Raman spectroscopy .

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